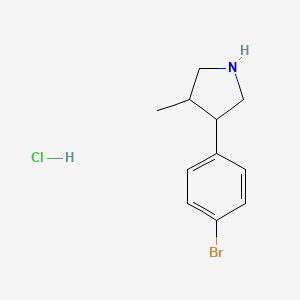
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1187931-39-0 . It has a molecular weight of 262.58 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” were not found, similar compounds such as pyrazoline derivatives have been synthesized for biological applications .Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid at room temperature .Applications De Recherche Scientifique
-
Biological Activities of Pyrazoline Derivatives
- Field : Biochemistry
- Application : A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Methods : The study involved the synthesis of a pyrazoline derivative and its application on alevins. The effects were then observed and recorded .
- Results : The study found that the pyrazoline derivative had significant effects on the AchE activity and MDA level in the brain of alevins .
-
Preparation of Acylsulfonamides and Acylsulfamides
- Field : Organic Chemistry
- Application : 4-Bromophenylhydrazine hydrochloride is used as a reagent in the preparation of acylsulfonamides, acylsulfamides .
- Methods : The compound is used as a reagent in a chemical reaction to produce acylsulfonamides and acylsulfamides .
- Results : The reaction results in the production of acylsulfonamides and acylsulfamides .
-
Antileishmanial and Antimalarial Activities
- Field : Pharmacology
- Application : Some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods : The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques. Their activities were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
-
Preparation of New Liquid Crystals
- Field : Materials Science
- Application : A methacrylate monomer incorporating the 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole was used as a new molecular building block for the preparation of new liquid crystals .
- Methods : The compound was synthesized and used in the preparation of side-chain oligomers .
- Results : The study resulted in the preparation of new liquid crystals .
-
Antiviral Activity of Indole Derivatives
- Field : Virology
- Application : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods : The compounds were synthesized and their antiviral activities were evaluated in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Preparation of New Thermotropic Liquid Crystals
- Field : Materials Science
- Application : A methacrylate monomer incorporating the 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole was used as a new molecular building block for the preparation of new thermotropic liquid crystals .
- Methods : The compound was synthesized and used in the preparation of side-chain oligomers .
- Results : The study resulted in the preparation of new thermotropic liquid crystals .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCEPBSRTWWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)
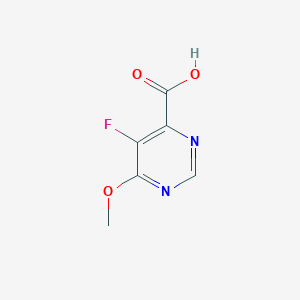
![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)
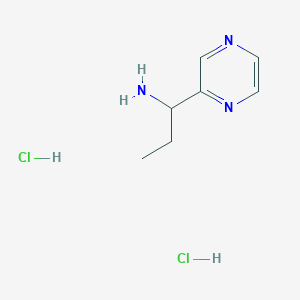
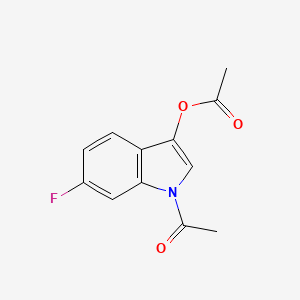
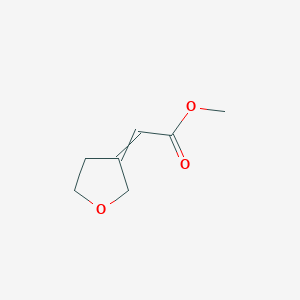
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
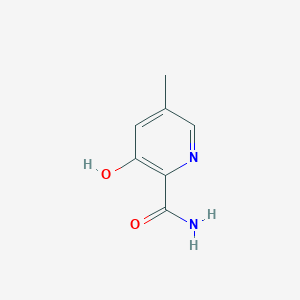
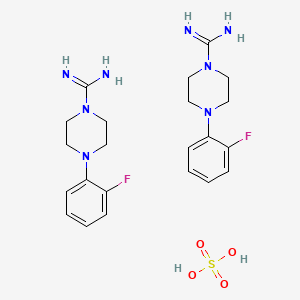
![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
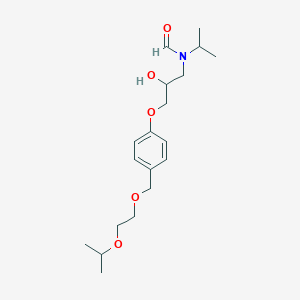
![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)